1,2-Dihydro-1-methyl-3-nitro-2-oxo-4-pyridinecarboxylic acid methyl ester
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Overview
Description
1,2-Dihydro-1-methyl-3-nitro-2-oxo-4-pyridinecarboxylic acid methyl ester is an organic compound with the molecular formula C8H8N2O5. This compound is a derivative of pyridinecarboxylic acid and is characterized by the presence of a nitro group, a methyl ester group, and a dihydro-oxo-pyridine ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dihydro-1-methyl-3-nitro-2-oxo-4-pyridinecarboxylic acid methyl ester typically involves the nitration of a pyridine derivative followed by esterification. One common method involves the reaction of 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid with nitric acid to introduce the nitro group. The resulting nitro compound is then esterified using methanol in the presence of a catalyst such as sulfuric acid to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common in industrial settings to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
1,2-Dihydro-1-methyl-3-nitro-2-oxo-4-pyridinecarboxylic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) is a typical reducing system.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted esters and amides.
Scientific Research Applications
1,2-Dihydro-1-methyl-3-nitro-2-oxo-4-pyridinecarboxylic acid methyl ester is used in several scientific research applications:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and as a potential inhibitor of certain biological pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 1,2-Dihydro-1-methyl-3-nitro-2-oxo-4-pyridinecarboxylic acid methyl ester involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The ester group allows for the compound’s incorporation into larger molecular frameworks, enhancing its biological activity .
Comparison with Similar Compounds
Similar Compounds
Pyridinecarboxylic acids: Such as picolinic acid, nicotinic acid, and isonicotinic acid.
Quinolones: Such as nalidixic acid and ciprofloxacin.
Imidazoles: Such as metronidazole and tinidazole
Uniqueness
1,2-Dihydro-1-methyl-3-nitro-2-oxo-4-pyridinecarboxylic acid methyl ester is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a nitro group and a methyl ester group allows for diverse chemical transformations and potential therapeutic applications .
Properties
CAS No. |
350496-33-2 |
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Molecular Formula |
C8H8N2O5 |
Molecular Weight |
212.16 g/mol |
IUPAC Name |
methyl 1-methyl-3-nitro-2-oxopyridine-4-carboxylate |
InChI |
InChI=1S/C8H8N2O5/c1-9-4-3-5(8(12)15-2)6(7(9)11)10(13)14/h3-4H,1-2H3 |
InChI Key |
MCXWNRICJUWNJC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=C(C1=O)[N+](=O)[O-])C(=O)OC |
Origin of Product |
United States |
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